Lower Computed Lipophilicity (XLogP3 = 0.6) Versus 3-Methoxy and Unsubstituted Analogues (XLogP3 = 0.9)
The target compound exhibits a computed XLogP3 of 0.6, which is 0.3 log units lower than that of methyl 2-amino-2-(3-methoxyphenyl)acetate (XLogP3 = 0.9) and methyl 2-amino-2-phenylacetate (XLogP3 = 0.9) [1][2][3]. This difference, calculated using the same PubChem XLogP3 3.0 algorithm, indicates measurably lower lipophilicity that may translate to higher aqueous solubility and reduced non-specific binding.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | Methyl 2-amino-2-(3-methoxyphenyl)acetate: XLogP3 = 0.9; Methyl 2-amino-2-phenylacetate: XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = −0.3 (target lower than both comparators) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2025.04.14/2025.09.15) |
Why This Matters
Lower logP favours aqueous solubility while retaining sufficient permeability, making this compound a preferred choice when designing polar drug candidates or water-compatible synthetic intermediates.
- [1] PubChem Compound Summary: Methyl 2-amino-2-[3-(methoxymethyl)phenyl]acetate, CID 65592434. XLogP3-AA = 0.6. View Source
- [2] PubChem Compound Summary: Methyl 2-amino-2-(3-methoxyphenyl)acetate, CID 3367359. XLogP3-AA = 0.9. View Source
- [3] PubChem Compound Summary: Methyl phenylglycine, CID 117324. XLogP3 = 0.9. View Source
